molecular formula C15H20N4O B6708274 2-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)hexanamide

2-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)hexanamide

Cat. No.: B6708274
M. Wt: 272.35 g/mol
InChI Key: BWKQLAWEQUYSJB-UHFFFAOYSA-N
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Description

2-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)hexanamide is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)hexanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Pyridine Ring Introduction: The pyridine ring can be introduced via a coupling reaction with a suitable pyridine derivative.

    Amide Formation: The final step involves the formation of the amide bond by reacting the pyrazole-pyridine intermediate with hexanoic acid or its derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and greener chemistry practices .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . This interaction can lead to alterations in cell signaling pathways and induce apoptosis in certain cell types .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)hexanamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrazole and pyridine ring makes it a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name

2-methyl-N-(1-pyridin-2-ylpyrazol-4-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-3-4-7-12(2)15(20)18-13-10-17-19(11-13)14-8-5-6-9-16-14/h5-6,8-12H,3-4,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKQLAWEQUYSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)NC1=CN(N=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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